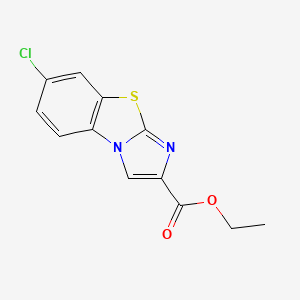

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTUPCLFULPHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=C(C=C(C=C3)Cl)SC2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206459 | |

| Record name | Ethyl 7-chloroimidazo[2,1-b]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81022-05-1 | |

| Record name | Ethyl 7-chloroimidazo[2,1-b]benzothiazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81022-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloroimidazo[2,1-b]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent such as 1,4-dioxane under reflux conditions . This method provides a straightforward route to the desired compound with good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that imidazo[2,1-b]benzothiazole derivatives exhibit significant antimicrobial activity. Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate has been tested against various bacterial strains, showing promising results. For instance, a study indicated that modifications in the imidazole ring could enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of imidazo[2,1-b]benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study found that ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Emerging evidence suggests that imidazo[2,1-b]benzothiazoles can offer neuroprotective benefits. Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate has been shown to reduce oxidative stress and inflammation in neuronal cells. This property positions it as a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Intermediates

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for diverse functionalization reactions. For example, it can participate in nucleophilic substitutions and cycloadditions to form more complex molecules with potential biological activities .

Reactions and Yields

The compound has been utilized in several synthetic routes, demonstrating good yields under optimized conditions. A notable reaction involves its use in the synthesis of substituted benzothiazoles through microwave-assisted techniques, which enhance reaction rates and yields significantly. Table 1 summarizes some key reactions involving ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | NaOEt in ethanol at 120°C | 70 |

| Cycloaddition | Microwave irradiation | 62 |

| Functionalization | Various electrophiles | Varies |

Polymer Composites

In material science, ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate has been explored as a potential additive in polymer composites to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved tensile strength and thermal resistance compared to conventional additives .

Nanotechnology Applications

The compound's unique chemical properties enable its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Studies suggest that encapsulating drugs within nanoparticles derived from this compound can improve bioavailability and targeted delivery to specific tissues .

Mechanism of Action

The mechanism of action of Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation. This makes it a valuable compound in cancer research and treatment . Additionally, its ability to bind to β-amyloid plaques makes it useful in the diagnosis and study of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity and biological activity. Key comparisons include:

a) Ethyl-2-bromoimidazo[5,1-b]thiazole-7-carboxylate ()

- Substituents : Bromine at 2-position, ethyl ester at 7-position.

- Key Differences :

- The imidazo[5,1-b]thiazole core differs in ring fusion compared to imidazo[2,1-b]benzothiazole.

- Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions, making it a versatile synthetic intermediate .

- The ethyl ester’s position (7 vs. 2) alters steric and electronic interactions with biological targets.

b) Di-aryl-substituted Imidazo[2,1-b]benzothiazoles ()

- Substituents : Aryl groups at the 1,2-positions of the imidazole ring.

- Key Differences :

- Di-aryl substitution broadens biological activity (e.g., anticancer, antibacterial) but may reduce selectivity.

- The absence of an ester group in these derivatives reduces solubility compared to Ethyl-7-chloroimidazo[2,1-b]benzothiazole-2-carboxylate .

Biological Activity

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate features a unique combination of an imidazole ring and a benzothiazole moiety, which contributes to its biological activity. The presence of the chlorine atom at the 7-position is believed to enhance the compound's pharmacological properties. Its chemical formula is .

The primary mechanism of action for Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate involves inhibition of specific enzymes or biological pathways. For instance, studies have indicated that derivatives of this compound may exhibit antimycobacterial properties by targeting pantothenate synthetase in Mycobacterium tuberculosis, disrupting coenzyme A biosynthesis and impairing cellular metabolism.

Antimycobacterial Activity

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate has been shown to possess significant antimycobacterial activity. In vitro studies demonstrated that the compound exhibits an effective concentration (EC50) against Mycobacterium tuberculosis in the low micromolar range, indicating strong potential for therapeutic applications in tuberculosis treatment.

Anti-inflammatory and Analgesic Properties

Research has also suggested that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them relevant for pain management and inflammatory conditions. These effects may be attributed to the modulation of key inflammatory pathways.

Structure-Activity Relationships (SAR)

The SAR analysis reveals critical insights into how modifications of the compound's structure can influence its biological activity. For example, the substitution at the 7-position with chlorine enhances the activity compared to other halogenated analogs. The following table summarizes some key findings from SAR studies:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate | C12H9ClN2O2S | Antimycobacterial | Chlorine substitution enhances potency |

| Ethyl-7-fluoroimidazo(2,1-b)(1,3)benzothiazole-2-carboxylate | C12H9FN2O2S | Antimycobacterial | Fluorine substitution improves solubility |

| Ethyl-1,3-benzothiazole-2-carboxylate | C10H9NO2S | Antimicrobial | Lacks imidazole ring |

Case Studies

Several case studies have highlighted the efficacy of Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate in preclinical models:

- Tuberculosis Models : In animal models infected with Mycobacterium tuberculosis, treatment with this compound resulted in significant reductions in bacterial load compared to controls. The effective dosing regimen demonstrated a favorable pharmacokinetic profile.

- Inflammatory Models : In models of acute inflammation, administration of derivatives showed a marked decrease in inflammatory markers and pain response, supporting its potential as an analgesic agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl-7-chloroimidazo[2,1-b]benzothiazole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions or condensation of precursors like 2-aminothiophenol with diethyl oxalate under reflux conditions. Key methodologies include:

- Condensation with diethyl oxalate : Heating 2-aminothiophenol and diethyl oxalate at 110°C for 4 hours yields ethyl benzothiazole-2-carboxylate derivatives, with yields dependent on solvent choice (e.g., water vs. organic solvents) .

- Cyclization strategies : Cyclization of 2-chloro-3-oxobutanoate with benzothiazole intermediates in 1,4-dioxane under reflux produces structurally related imidazo[2,1-b]thiazoles, requiring precise temperature control to avoid side reactions .

- Catalytic approaches : Gold or coinage metal catalysts can enhance atom economy in heterocyclic syntheses, though halogen-initiated cyclization may suffer from poor selectivity .

Q. How can structural characterization of this compound be systematically validated?

A multi-technique approach is critical:

- NMR spectroscopy : Distinct signals (e.g., δ 2.28 ppm for methyl protons in ethyl esters) confirm substituent placement. Ester hydrolysis to carboxylic acids is validated by the disappearance of ethoxy proton signals .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines small-molecule crystal structures, resolving ambiguities in bond lengths and angles. Protonation sites in related imidazo-thiadiazoles are identified via crystallographic data .

- Mass spectrometry : [M+1] peaks (e.g., m/z = 261.2) verify molecular weights and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies for imidazo[2,1-b]thiazole derivatives?

Discrepancies often arise from assay conditions or structural variations:

- Standardized bioassays : For antitubercular activity, the Microplate Alamar Blue Assay (MABA) minimizes variability in MIC values. Compounds like 1e (MIC <0.016 µg/mL) show consistency when tested against Mycobacterium tuberculosis H37Rv and MDR strains under identical conditions .

- Structure-activity relationship (SAR) analysis : Substitutions at the 5-position (e.g., 3,4-dimethoxyphenyl vs. phenyl) significantly alter electronic properties and binding affinities, explaining divergent biological outcomes .

- Computational validation : Molecular docking and ADME predictions (e.g., using PubChem data) reconcile observed activities with theoretical models, as seen in benzothiazole-derived oxadiazole-Mannich bases .

Q. How can reaction conditions be optimized for imidazo[2,1-b]thiazole derivatization while minimizing byproducts?

Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amide coupling, while aqueous conditions favor ester hydrolysis .

- Catalyst screening : Coinage metal catalysts (Au, Ag) improve regioselectivity in cyclization reactions, reducing halogen-based side products .

- Temperature modulation : Reflux in 1,4-dioxane (100–110°C) optimizes cyclization efficiency, whereas higher temperatures promote decomposition .

Q. What mechanistic insights guide the design of imidazo[2,1-b]thiazole-based inhibitors for therapeutic targets?

- Electrophilic substitution patterns : Electron-withdrawing groups (e.g., Cl at the 7-position) enhance electrophilicity, improving interactions with enzymatic active sites. For example, 7-chloro derivatives show enhanced binding to M. tuberculosis cytochrome bc1 .

- Click chemistry applications : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, increasing solubility and target affinity .

- Hybrid scaffold design : Fusion with indole rings (e.g., indole-2-formamide derivatives) leverages synergistic anti-inflammatory effects by modulating TNF-α and IL-6 pathways .

Methodological Challenges & Innovations

Q. How can computational tools enhance the prediction of synthetic pathways for novel derivatives?

- Retrosynthetic analysis : Tools like Synthia or Reaxys identify viable precursors (e.g., 2-aminothiophenol) and reaction templates for benzothiazole core assembly .

- DFT calculations : Density Functional Theory predicts transition states in cyclization reactions, guiding catalyst selection (e.g., Au vs. Ag) to lower activation barriers .

- Machine learning : Models trained on CAS datasets prioritize reaction conditions (solvent, catalyst) for high-yield syntheses, reducing trial-and-error experimentation .

Q. What analytical techniques address purity challenges in imidazo[2,1-b]thiazole synthesis?

- HPLC-MS coupling : Quantifies trace impurities (e.g., unreacted diethyl oxalate) and validates column efficiency using C18 stationary phases .

- Recrystallization protocols : Ethanol/water mixtures (e.g., 7:3 v/v) purify derivatives like 2,6-dihydro-thiazine dicarbonitriles, achieving >95% purity .

- TGA-DSC analysis : Thermogravimetric data ensure thermal stability during storage, critical for compounds prone to decomposition (e.g., sulfonamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.